molecular formula C27H30ClFN6O7S2 B14002268 4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 30885-67-7

4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B14002268
CAS No.: 30885-67-7
M. Wt: 669.1 g/mol
InChI Key: AMERDAARSIXTPT-UHFFFAOYSA-N
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Description

“4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid” is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a triazine ring, a sulfonyl fluoride group, and an ethanesulfonic acid moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazine ring, chlorination, and subsequent functionalization with sulfonyl fluoride and ethanesulfonic acid groups. Typical reaction conditions may include:

    Formation of the triazine ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Functionalization: The attachment of the sulfonyl fluoride and ethanesulfonic acid groups may require specific reagents and catalysts to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of amino groups and aromatic rings makes it susceptible to oxidation under appropriate conditions.

    Reduction: Reduction reactions may target the triazine ring or other functional groups.

    Substitution: The chlorine atom and sulfonyl fluoride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chlorine or sulfonyl fluoride groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new materials.

Biology

In biological research, it may serve as a probe for studying enzyme activity, protein interactions, or cellular processes due to its reactive functional groups.

Medicine

Potential medical applications include the development of new drugs or diagnostic agents, particularly if the compound exhibits bioactivity or specificity for certain biological targets.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, the triazine ring may interact with nucleic acids or proteins, while the sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pathways involved may include inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl chloride
  • 4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl bromide

Uniqueness

The uniqueness of “4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid” lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonyl fluoride group, in particular, may offer unique reactivity compared to similar compounds with different halogen substituents.

Properties

CAS No.

30885-67-7

Molecular Formula

C27H30ClFN6O7S2

Molecular Weight

669.1 g/mol

IUPAC Name

4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C25H24ClFN6O4S.C2H6O3S/c1-25(2)32-23(28)31-24(29)33(25)18-8-11-21(20(26)13-18)37-14-15-4-3-5-16(12-15)22(34)30-17-6-9-19(10-7-17)38(27,35)36;1-2-6(3,4)5/h3-13H,14H2,1-2H3,(H,30,34)(H4,28,29,31,32);2H2,1H3,(H,3,4,5)

InChI Key

AMERDAARSIXTPT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)F)Cl)N)N)C

Origin of Product

United States

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